molecular formula C17H13N3O3S3 B2701082 4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 896343-66-1

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2701082
CAS No.: 896343-66-1
M. Wt: 403.49
InChI Key: FGDLMEVVCNSIJP-UHFFFAOYSA-N
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Description

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a sophisticated benzothiazole derivative supplied for research purposes only. This compound is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications in humans. Benzimidazole and benzothiazole scaffolds are recognized in medicinal chemistry as privileged structures for their versatile interactions with biological targets, including through hydrogen bonding, π–π stacking, and metal ion interactions . Specifically, benzothiazole derivatives have demonstrated significant potential as kinase inhibitors, with research indicating activity against p38 Mitogen-Activated Protein Kinases (p38 MAP kinases), which are key targets in inflammation and cancer research . Furthermore, structurally similar benzothiazole compounds have been investigated as anticancer agents for their inhibitory effects on cellular proliferation . The core [1,3]thiazolo[5,4-e][1,3]benzothiazole structure present in this molecule is a fused heterocyclic system of high interest in the design of novel bioactive molecules. Researchers value this compound for exploring signal transduction pathways, enzyme inhibition mechanisms, and the development of new therapeutic agents for oncology and other disease areas.

Properties

IUPAC Name

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-9-18-14-13(24-9)8-7-12-15(14)25-17(19-12)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDLMEVVCNSIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its structural features, which include thiazole and benzothiazole moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O2S2. The presence of a methylsulfonyl group enhances its solubility and reactivity, making it an interesting candidate for further research in various biological applications.

Biological Activity Overview

Research indicates that compounds containing thiazole and benzothiazole rings exhibit a range of pharmacological effects. The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, benzothiazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 .
  • Antimicrobial Properties : Thiazole derivatives often demonstrate antimicrobial activity against various pathogens. The structural features of this compound suggest potential efficacy against bacterial and fungal strains.

The mechanism through which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes and receptors. Studies on related compounds highlight the importance of structure-activity relationships (SAR), which indicate that modifications in the thiazole or benzamide moieties can significantly alter binding affinity and selectivity .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes notable compounds along with their biological activities:

Compound NameStructure FeaturesBiological Activity
BenzothiazoleBenzene fused with thiazoleAntimicrobial, Antitumor
2-AminobenzothiazoleAmino group substitution on benzothiazoleAntimicrobial
Thiazole DerivativesVariants with different substituents on thiazoleAntifungal activity
4-Ethoxy-N-(7-methyl-thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamideEthoxy substitution instead of methylsulfonylPotentially similar pharmacological profile

Comparison with Similar Compounds

Structural Analogs in Kinase Inhibition

Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Benzobisthiazole-Based Kinase Inhibitors
Compound Name Substituent(s) Target Kinase(s) Inhibition at 1 µM (%) Key Structural Differences
4-Methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide 4-methylsulfonyl (benzamide), 7-methyl CLK2, DYRK1A* Not reported Methylsulfonyl group; 7-methyl substitution
3A5 (N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide) 2-methyl, benzothiazole-6-carboxamide CLK2, DYRK1A CLK2: 97%, DYRK1A: 84% 2-methyl substitution; carboxamide linkage
5E4 (N-[7-(methylsulfanyl)[1,3]thiazolo-[4,5-g][1,3]benzothiazol-2-yl]-2-furamide) 7-methylsulfanyl, 2-furamide CLK2, DYRK1A CLK2: 97%, DYRK1A: 97% Methylsulfanyl group; furanamide linkage
4-Methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide 4-methoxy (benzamide), 7-methyl Not reported Not reported Methoxy group; lacks sulfonyl moiety
GW8510 (Sigma) Oxo-indole core, pyridinyl sulfonamide Cdk5 Not reported Thiazolo-indole scaffold; sulfonamide linkage

*Inferred based on structural similarity to 3A5 and 5E4 .

Key Findings and Mechanistic Insights

Positional Isomerism: The 7-methyl substitution in the benzothiazole core (vs. 2-methyl in 3A5) may alter steric interactions with kinase ATP-binding pockets, affecting selectivity .

Linkage and Bioactivity :

  • Compounds with amide linkages (e.g., target compound, 3A5) show higher kinase inhibition than those with furanamide (5E4) or sulfonamide (GW8510) groups, suggesting the amide bond optimizes binding .

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